

Application Notes and Protocols for 2-Hydroxypyrazine in Flavor Chemistry Research

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Compound of Interest

Compound Name: 2-Hydroxypyrazine

Cat. No.: B042338

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These application notes provide a comprehensive guide to the use of **2-hydroxypyrazine** and its derivatives in flavor chemistry. This document details its sensory properties, formation pathways, and potential applications, along with detailed protocols for its synthesis, sensory evaluation, and analytical quantification.

Introduction to 2-Hydroxypyrazine

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the aromas of thermally processed foods like coffee, cocoa, and baked goods.[1][2] They are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] **2-Hydroxypyrazine**, also known as 2(1H)-Pyrazinone, and its derivatives are part of this important class of flavor compounds. The presence of a hydroxyl group increases polarity and lowers volatility compared to their non-hydroxylated counterparts, influencing their flavor profile towards less roasty and more caramel- or bread-like notes.[1] While extensive research exists for many alkylated pyrazines, **2-hydroxypyrazine** and its derivatives are less documented but hold potential as valuable contributors to complex savory and roasted flavor profiles.[2]

Application Notes

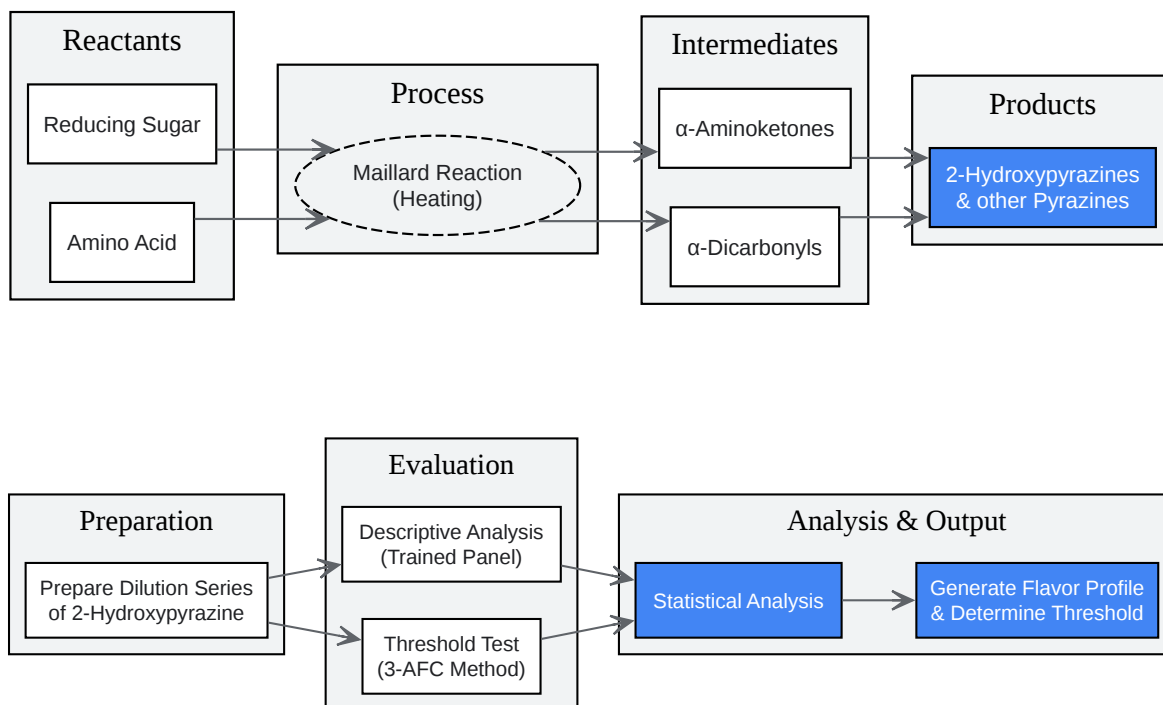
Based on the characteristics of related pyrazine compounds, **2-hydroxypyrazine** is expected to contribute nutty, roasted, and savory notes to a flavor profile.[2][4] The hydroxyl group may

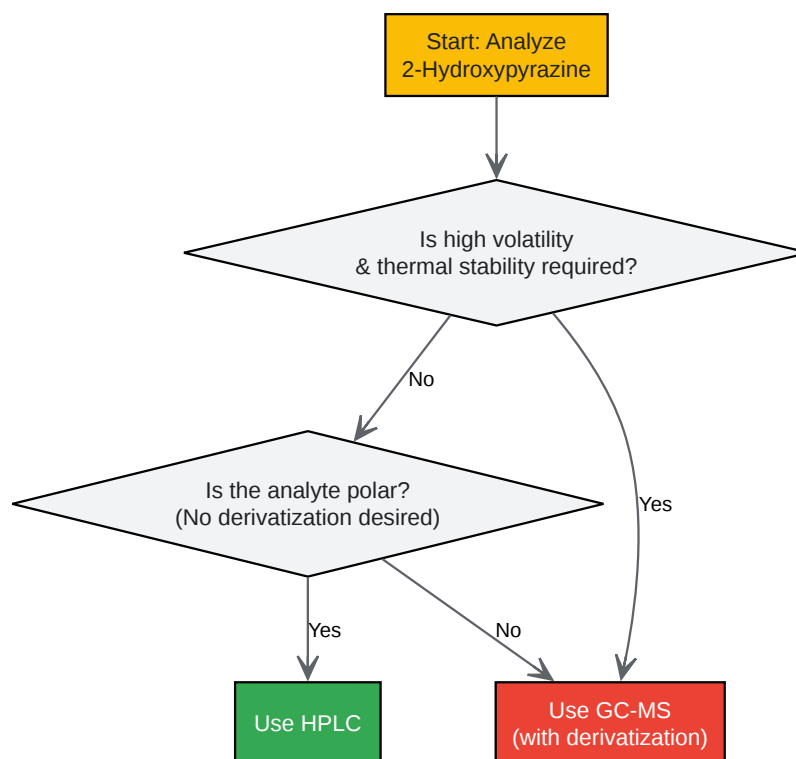
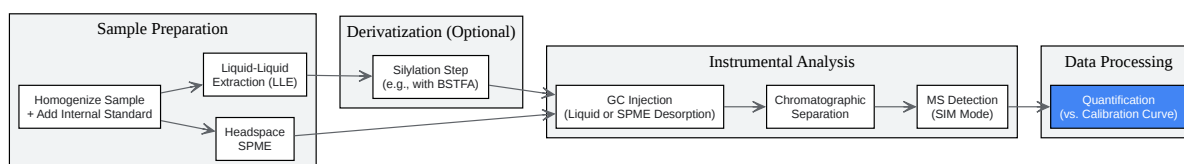
impart a smoother, more rounded character compared to more volatile alkylpyrazines.[4]

Potential Applications Include:

- Savory Snacks: Imparting roasted and nutty notes to potato chips, crackers, and nuts.[2]
- Soups, Sauces, and Gravies: Providing a rich, roasted background flavor.[2]
- Coffee and Cocoa Products: Contributing to the characteristic roasted and nutty profiles.[2][5]
- Baked Goods: Enhancing the roasted and nutty aromas in breads, cookies, and pastries.[4]

2-Hydroxypyrazines are products of the Maillard reaction.[2] The general pathway involves the condensation of an α -amino acid with a dicarbonyl compound.[6] The reaction is complex, with factors like temperature, pH, and the specific precursors (amino acids and sugars) influencing the final distribution of pyrazine derivatives.[3][7][8]





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